Cas no 46687-57-4 ((2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid)

46687-57-4 structure
Nome del prodotto:(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid
Numero CAS:46687-57-4
MF:C13H13NO2
MW:215.247823476791
MDL:MFCD08752781
CID:1078431
PubChem ID:715783
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid
- (S)-3-Phenyl piperidine
- (S)-3-phenyl-2(1H-pyrrol-1-yl)propanoic acid
- (S)-3-phenyl-2-(1-pyrrolyl)propionic acid
- (s)-3-phenyl-piperidine
- (S)-3-phenylpiperidine hydrochloride
- 2-(1H-pyrrolyl)-3-phenylpropanoic acid
- AC1L2PXR
- AC1Q1GZP
- AG-G-11494
- CTK5A9839
- SureCN383031
- SR-01000103516
- 3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid, AldrichCPR
- Propionic acid, 3-phenyl-2-(pyrrol-1-yl)-
- SB48074
- EN300-302480
- 3-phenyl-2-(pyrrol-1-yl)propanoic acid
- SCHEMBL18258615
- STK662395
- F3310-0306
- CHEMBL1449384
- MFCD08752781
- 46687-57-4
- (S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid
- 3-phenyl-2-pyrrol-1-ylpropanoic acid
- 3-Phenyl-2-(1-pyrrolyl)propanoic acid
- AR-360/12286089
- CCG-200888
- MLS000047194
- AKOS000147053
- HMS2283F10
- SB62973
- SSUGRWDGXQIOME-UHFFFAOYSA-N
- SR-01000103516-1
- HMS1378I12
- 1H-Pyrrole-1-acetic acid, alpha-(phenylMethyl)-
- DTXSID80874408
- 105264-20-8
- benzyl-N-pyrrolylacetic acid
- VS-07100
- SMR000033205
- AKOS016346961
- 3-Phenyl-2-pyrrol-1-yl-propionic acid
- BBL020379
- 3-Phenyl-2-(1H-pyrrol-1-yl)propanoicacid
- A1-04729
- ChemDiv2_003356
- DB-339489
- (2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid
-
- MDL: MFCD08752781
- Inchi: InChI=1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16)
- Chiave InChI: SSUGRWDGXQIOME-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2
Proprietà calcolate
- Massa esatta: 215.095
- Massa monoisotopica: 215.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 230
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.2Ų
- XLogP3: 2.3
Proprietà sperimentali
- LogP: 2.35650
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid Informazioni sulla sicurezza
- Codice categoria di pericolo: 22
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318099-2.5g |
(2S)-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid |
46687-57-4 | 95.0% | 2.5g |
$669.0 | 2025-03-19 | |
Enamine | EN300-318099-10.0g |
(2S)-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid |
46687-57-4 | 95.0% | 10.0g |
$1471.0 | 2025-03-19 | |
TRC | P400605-100mg |
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid |
46687-57-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024187-1g |
3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid |
46687-57-4 | 1g |
4973CNY | 2021-05-07 | ||
1PlusChem | 1P00DB64-100mg |
3-PHENYL-2-(1H-PYRROL-1-YL)PROPANOIC ACID |
46687-57-4 | 95% | 100mg |
$167.00 | 2024-05-01 | |
OTAVAchemicals | 972452-1G |
3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid |
46687-57-4 | 95% | 1G |
$375 | 2023-06-25 | |
Aaron | AR00DBEG-2.5g |
3-PHENYL-2-(1H-PYRROL-1-YL)PROPANOIC ACID |
46687-57-4 | 95% | 2.5g |
$945.00 | 2023-12-15 | |
Aaron | AR00DBEG-10g |
3-PHENYL-2-(1H-PYRROL-1-YL)PROPANOIC ACID |
46687-57-4 | 95% | 10g |
$2048.00 | 2023-12-15 | |
A2B Chem LLC | AG20204-500mg |
(S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid |
46687-57-4 | 95% | 500mg |
$289.00 | 2024-04-20 | |
A2B Chem LLC | AG20204-1g |
(S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid |
46687-57-4 | 95% | 1g |
$395.00 | 2024-04-20 |
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid Letteratura correlata
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
5. Book reviews
46687-57-4 ((2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic Acid) Prodotti correlati
- 1383788-42-8(9-(4-methylpent-3-en-1-yl)-9H-purin-6-amine)
- 2137714-94-2(1-[1-(Aminomethyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one)
- 2155852-64-3(N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride)
- 2060025-74-1(2-(3,3-dimethylcyclohexyl)aniline)
- 2176070-16-7(1-benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea)
- 1247855-76-0(1-(Thiophen-2-yl)but-3-yn-1-amine)
- 1517226-04-8(2-(1,3-oxazol-5-yl)piperidine)
- 957775-72-3(2-(5-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid)
- 1021125-31-4(4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline)
- 2229130-35-0(2-(2-bromo-6-chlorophenyl)cyclopropylmethanamine)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
